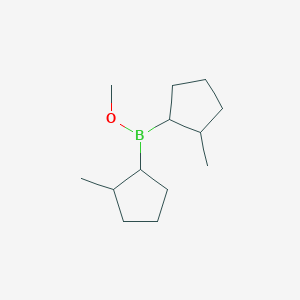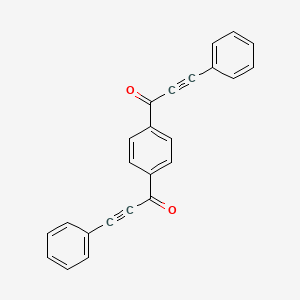
N,N'-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with butyl ethylpropanediamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide exerts its effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.
Properties
CAS No. |
42331-70-4 |
|---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-butyl-2-ethyl-N,N'-bis(4-methylpyridin-2-yl)propanediamide |
InChI |
InChI=1S/C21H28N4O2/c1-5-7-10-21(6-2,19(26)24-17-13-15(3)8-11-22-17)20(27)25-18-14-16(4)9-12-23-18/h8-9,11-14H,5-7,10H2,1-4H3,(H,22,24,26)(H,23,25,27) |
InChI Key |
RIZMBIBFEFWXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)NC1=NC=CC(=C1)C)C(=O)NC2=NC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




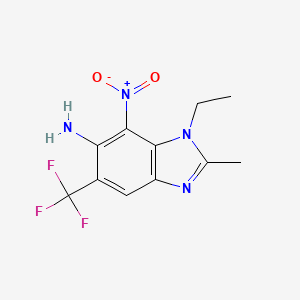
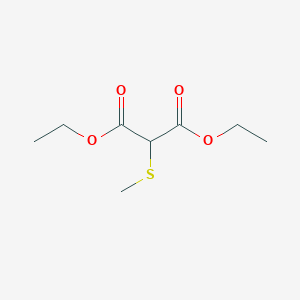
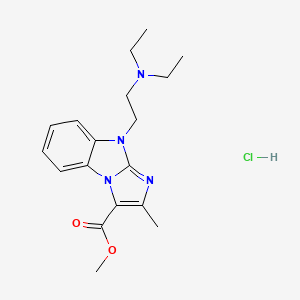
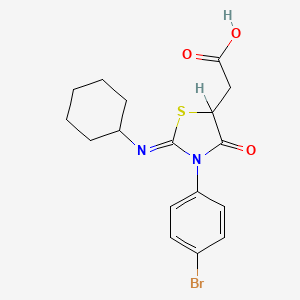

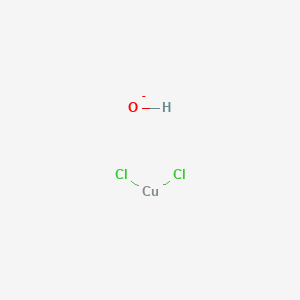
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
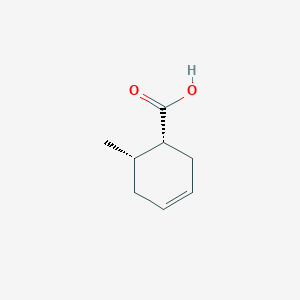
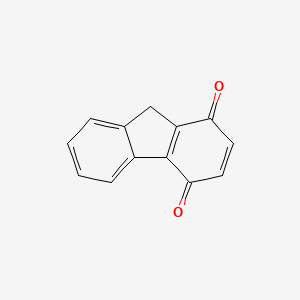
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
